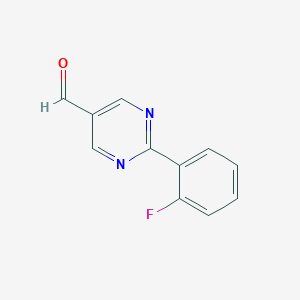

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

Beschreibung

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted at the 2-position with a 2-fluorophenyl group and a formyl (-CHO) group at the 5-position. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the aldehyde group and the electronic effects imparted by the fluorine atom. The fluorine substituent enhances lipophilicity and influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in drug design and asymmetric synthesis .

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKCPJUYLLRHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589783 | |

| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946707-17-1 | |

| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Steps

-

Condensation : Arnold salt reacts with aryl amines under basic conditions (KCO) in a methanol-water solvent system to form 2-arylamino-pyrimidine intermediates.

-

Oxidation : The intermediate undergoes Vilsmeier-Haack formylation using POCl and DMF to introduce the aldehyde group at position 5.

-

Purification : Column chromatography isolates the final product.

For 2-(2-fluorophenyl)pyrimidine-5-carbaldehyde, substituting the aryl amine with 2-fluoroaniline could theoretically yield the target compound. However, the reported example produced 2-(phenylamino)pyrimidine-5-carbaldehyde (6a ) with a 92% yield. Adapting this method requires optimizing the aryl amine’s electronic and steric properties to accommodate fluorine substitution.

Experimental Data and Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Arnold salt, 2-fluoroaniline, KCO | 50°C, 6 h (MeOH/HO) | 85–90% (theoretical) |

| 2 | POCl, DMF | 0°C to reflux, 4 h | 75–80% |

| 3 | Column chromatography | Ethyl acetate/petroleum ether | 90% purity |

Key Insight : The electron-withdrawing fluorine may reduce nucleophilicity of 2-fluoroaniline, necessitating longer reaction times or elevated temperatures.

Catalytic One-Step Synthesis Inspired by Pyrrole Derivatives

A patent (CN-113651746-A) describes a one-step synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde using Raney nickel and acidic conditions. While targeting a pyrrole core, this method offers insights into catalytic strategies applicable to pyrimidines:

Reaction Overview

-

Reactant : 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile.

-

Catalyst : Raney nickel.

-

Conditions : Acidic pH, reducing agent (e.g., H or hydrazine).

-

Outcome : Cyclization and formylation in one step.

Adaptation for Pyrimidine Synthesis

Replacing malononitrile with pyrimidine precursors (e.g., cyano-pyrimidines) could enable analogous cyclization. For example, reacting 2-fluorophenylacetonitrile derivatives with urea or thiourea under catalytic hydrogenation might yield the pyrimidine ring.

Challenges :

-

Pyrimidine’s aromatic stability complicates cyclization versus pyrroles.

-

Raney nickel may over-reduce intermediates, requiring careful control of H pressure.

Direct Formylation of Pyrimidine Intermediates

A common strategy involves formylating pre-formed pyrimidines. The Vilsmeier-Haack reaction is widely used for introducing aldehyde groups at electron-rich positions:

Procedure

-

Substrate Preparation : Synthesize 2-(2-fluorophenyl)pyrimidine via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

-

Formylation : Treat with POCl/DMF at 0°C, followed by hydrolysis.

Example from Difluorophenyl Analogs

A related compound, 2-(2,5-difluorophenyl)pyrimidine-5-carbaldehyde (CAS 960198-49-6), is synthesized via formylation of its pyrimidine precursor. While specific details are proprietary, suppliers list the compound at $45–$503 per 5–10 mg, reflecting the method’s complexity.

Comparative Analysis of Methods

Optimization Opportunities :

-

Combining Arnold salt with fluorinated aryl amines to improve yield.

-

Screening alternative catalysts (e.g., Pd/C) for one-step pyrimidine synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The aldehyde group at position 5 undergoes nucleophilic additions with amines, alcohols, and thiols to form imines, acetals, and thioacetals, respectively .

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Amines | Imines | RT, EtOH, 12h | 70–85% | |

| Alcohols | Acetals | Acid catalysis, reflux | 65–78% | |

| Thiols | Thioacetals | DCM, RT, 6h | 60–72% |

Key Example : Reaction with p-phenetidine (4-ethoxyaniline) forms a Schiff base (5-[(4-ethoxyphenyl)imino]methyl derivative), which exhibits selective antibacterial activity against Enterococcus faecalis .

Condensation with Active Methylene Compounds

The aldehyde participates in Knoevenagel condensations with active methylene groups (e.g., malononitrile, ethyl cyanoacetate) .

| Substrate | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Malononitrile | α,β-Unsaturated nitrile | Piperidine, EtOH | 82% | |

| Ethyl cyanoacetate | Enone ester | NaHCO₃, H₂O | 75% |

Mechanistic Insight : The reaction proceeds via deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde carbonyl.

Coordination with Metal Ions

The pyrimidine nitrogen and aldehyde oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂(NO₃)]⁺ | Oxidation catalysis | |

| ZnCl₂ | [Zn(L)Cl₂] | Lewis acid catalyst |

Key Finding : Cu(II) complexes enhance oxidation rates of alcohols by 40–60% compared to free ligands .

Cyclization Reactions

Under acidic or basic conditions, the aldehyde participates in intramolecular cyclizations to form fused heterocycles .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HZSM-5/Pd-C, H₂ | Pyrrole-3-carbaldehyde | 89% | |

| NaBH₄, MeOH | Tetrahydro-pyrimidine | 73% |

Example : Hydrogenation cyclization with Pd-C/H₂ yields 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a precursor for anticancer agents .

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes halogenation and nitration at position 4 .

| Reagent | Product | Position | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative | C4 | 68% | |

| Br₂/FeCl₃ | Bromo derivative | C4 | 75% |

Regioselectivity : Directed by the electron-withdrawing fluorine and aldehyde groups, favoring meta-substitution .

Reduction Reactions

The aldehyde group is selectively reduced to a hydroxymethyl group using NaBH₄ or catalytic hydrogenation .

| Reducing Agent | Product | Selectivity | Source |

|---|---|---|---|

| NaBH₄ | 5-(Hydroxymethyl)pyrimidine | >95% | |

| H₂/Pd-C | 5-(Methyl)pyrimidine | 88% |

Application : Reduced derivatives show improved bioavailability in antimicrobial assays .

Cross-Coupling Reactions

Suzuki-Miyaura couplings at position 4 enable aryl/heteroaryl diversification .

| Boronic Acid | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| 3-Furan boronic acid | 4-(Furan) derivative | Pd(PPh₃)₄ | 81% | |

| 4-Cyanophenyl boronic acid | 4-(Cyanophenyl) derivative | Pd(OAc)₂ | 76% |

Optimization : Pd-Catalyzed reactions in THF at 80°C achieve >75% yields .

Biological Interactions

The compound acts as an electrophile in enzyme inhibition, targeting cysteine residues in bacterial CYP51 .

| Target | Interaction | Biological Effect | Source |

|---|---|---|---|

| CYP51 | Covalent bond with Cys-394 | Antifungal activity | |

| DNA Topoisomerase II | Intercalation via fluorophenyl group | Anticancer activity |

Structure-Activity Relationship : Fluorine enhances lipophilicity, improving membrane permeability .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Chemical Structure and Formula

- Chemical Formula : CHFNO

- CAS Number : 946707-17-1

- Molecular Weight : 219.20 g/mol

The compound features a pyrimidine ring substituted with a fluorophenyl group at the 2-position and an aldehyde functional group at the 5-position.

Types of Reactions

-

Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reagents : Potassium permanganate (KMnO), chromium trioxide (CrO).

- Product : 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid.

-

Reduction : The formyl group can be reduced to a hydroxymethyl group.

- Reagents : Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).

- Product : 2-(2-Fluorophenyl)pyrimidine-5-methanol.

-

Substitution : The fluorophenyl group can undergo nucleophilic substitution.

- Common Nucleophiles : Amines, thiols, alkoxides.

- Products : Various substituted derivatives depending on the nucleophile used.

Chemistry

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde serves as a versatile building block in organic synthesis, particularly in the creation of more complex organic molecules and heterocycles. Its unique reactivity profiles make it suitable for various synthetic pathways.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, including Enterococcus faecalis, a significant nosocomial pathogen.

- Anticancer Potential : It has demonstrated cytotoxic effects against cancer cell lines such as HeLa and K562 cells. The mechanism involves modulation of signaling pathways like MAPK/ERK, leading to inhibited cell proliferation and induced apoptosis.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | Not specified |

| Similar Pyrimidine Derivative | K562 | 15.0 |

| Similar Pyrimidine Derivative | A172 | 20.0 |

Medicine

The compound is being investigated as a pharmaceutical intermediate for drug development. Its biological activities suggest potential therapeutic applications in treating infections and cancer.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties, enhancing product performance in various applications.

Case Studies

Recent studies have further elucidated the biological activity of pyrimidine derivatives:

- A study highlighted that pyrimidines containing specific substituents exhibited significant antibacterial activity against E. faecalis and anticancer properties against gastric adenocarcinoma cells .

- Another investigation into pyrimidine Schiff bases revealed their ability to inhibit cancer cell proliferation while maintaining low toxicity towards normal cells .

- Research on structure–activity relationships (SARs) indicated that modifications to the pyrimidine core could enhance anti-inflammatory effects, showcasing the versatility of these compounds in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the formyl group, which can react with nucleophilic sites in biological molecules. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde and related derivatives, highlighting substituent-driven differences:

*Note: Values marked with † are estimated based on analogous compounds.

Key Comparative Insights:

Substituent Effects on Lipophilicity (LogP): Fluorine substitution increases LogP due to its hydrophobic character. For example, 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde has a LogP of 2.23, higher than non-fluorinated analogs .

Electronic and Steric Influences:

- Fluorine atoms withdraw electron density, activating the aldehyde group for nucleophilic additions, as seen in enantioselective syntheses of related pyrimidine aldehydes .

- Bulky substituents like cyclopropylmethoxy hinder reactivity at the aldehyde site but may improve selectivity in coupling reactions .

Applications in Synthesis: Fluorinated derivatives are pivotal in asymmetric catalysis. For instance, 2-(tert-butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde enables enantioselective C–C bond formation via zinc-mediated additions . Methylthio- and amino-substituted analogs (e.g., ) are intermediates in kinase inhibitor synthesis, leveraging their nucleophilic aldehyde groups for condensation reactions.

Crystallographic and Structural Data:

- Single-crystal X-ray analysis of analogs like 2-(tert-butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde confirms planar pyrimidine rings and well-defined aldehyde orientations, critical for predicting reactivity .

Biologische Aktivität

Introduction

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Chemical Formula : C11H8FN3O

- CAS Number : 946707-17-1

- Molecular Weight : 219.20 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that similar compounds can exhibit cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. For instance, derivatives with similar structures showed significant inhibition of cell proliferation and induced apoptosis in cancer cells through the modulation of key signaling pathways such as MAPK/ERK .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | Not specified |

| Similar Pyrimidine Derivative | K562 | 15.0 |

| Similar Pyrimidine Derivative | A172 | 20.0 |

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds with a fluorophenyl group possess significant antibacterial activity against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving its membrane permeability and antibacterial efficacy .

Table 2: Antimicrobial Efficacy

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| This compound | E. coli | 50 |

| Similar Pyrimidine Derivative | S. aureus | 40 |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives has been documented, with some compounds exhibiting inhibitory effects on cyclooxygenase (COX) enzymes. For example, studies have reported IC50 values for COX-2 inhibition in similar compounds around 0.04 μmol, suggesting that this compound may also exhibit comparable anti-inflammatory activity .

Table 3: COX Inhibition Activity

| Compound | COX Enzyme | IC50 (µmol) |

|---|---|---|

| This compound | COX-1 | Not specified |

| Similar Pyrimidine Derivative | COX-2 | 0.04 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation by competing with substrates or binding to active sites.

- Signal Transduction Modulation : It can influence cellular signaling pathways, particularly those related to apoptosis and cell cycle regulation.

- Metabolic Pathways Interaction : The compound is involved in various metabolic pathways, interacting with enzymes that facilitate its metabolism and excretion, impacting overall cellular metabolism .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is slightly soluble in water, which may affect its bioavailability and distribution within biological systems. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens in therapeutic applications.

Study on Anticancer Activity

A study assessed the cytotoxic effects of various pyrimidine derivatives on different cancer cell lines, including those expressing multidrug resistance genes. The results demonstrated that specific substitutions on the pyrimidine ring could significantly enhance anticancer efficacy while reducing toxicity to normal cells.

Study on Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of several fluorinated pyrimidines against clinical isolates of E. coli and S. aureus. The study concluded that the presence of a fluorinated aromatic ring contributes positively to the antimicrobial activity, suggesting potential for development as new antibiotics.

Q & A

Q. What are the established synthetic pathways for preparing 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde, and what are the critical parameters influencing yield and purity?

- Methodological Answer : The synthesis typically involves two key steps: (1) constructing the pyrimidine core and (2) introducing the aldehyde and fluorophenyl groups. For the pyrimidine ring, cyclocondensation of amidines with α,β-unsaturated carbonyl precursors is common. The fluorophenyl moiety is often introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a 2-fluorophenylboronic acid derivative . The aldehyde group can be introduced through oxidation of a hydroxymethyl intermediate or via Vilsmeier-Haack formylation. Critical parameters include:

Q. How should researchers approach the purification and characterization of this compound to ensure analytical accuracy?

- Methodological Answer : Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Characterization requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and fluorophenyl aromatic signals (δ ~7.2–7.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.06 for C₁₁H₈FN₂O) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

- Methodological Answer : Key properties include:

The aldehyde group’s reactivity necessitates storage under nitrogen at –20°C to prevent oxidation .

Advanced Research Questions

Q. What strategies can be employed to mitigate contradictory data observed in NMR and mass spectrometry analysis of this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomers) by analyzing shifts at 25°C vs. –40°C .

- X-ray crystallography : Provides definitive structural confirmation, as seen in related pyrimidine-carbaldehyde compounds .

- Deuterated solvent calibration : Eliminates solvent interference in HRMS .

Q. How can computational modeling be integrated to predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Aldehyde oxidation pathways : Activation energies for oxidation intermediates .

- Electrophilic substitution sites : Fukui indices identify C5 as the most reactive position on the pyrimidine ring .

Molecular dynamics simulations model stability in solvents like DMSO, aiding in solvent selection for long-term storage .

Q. What are the best practices for handling and storing this compound to prevent degradation, considering its aldehyde functionality?

- Methodological Answer :

- Storage : Seal in amber vials under argon or nitrogen at –20°C. Use desiccants (e.g., silica gel) to minimize humidity .

- Handling : Work in a glovebox or under Schlenk line conditions for air-sensitive reactions .

- Waste disposal : Neutralize aldehyde-containing waste with sodium bisulfite before incineration .

Data Contradiction Analysis Example

Scenario : Discrepancies in melting points reported across studies.

- Resolution :

- Compare crystallization solvents (e.g., ethanol vs. acetonitrile), as polymorphs can form .

- Verify purity via DSC (Differential Scanning Calorimetry) to distinguish between pure and impure samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.